molecular formula C8H13NO3 B12691670 Butyl (1-oxoallyl)carbamate CAS No. 64641-87-8

Butyl (1-oxoallyl)carbamate

Cat. No.: B12691670
CAS No.: 64641-87-8
M. Wt: 171.19 g/mol
InChI Key: IUGOJGRUYWFWTO-UHFFFAOYSA-N
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Description

It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl (1-oxoallyl)carbamate can be synthesized through several methods. One common approach involves the reaction of butyl isocyanate with allyl alcohol under mild conditions . Another method includes the reaction of butyl chloroformate with allylamine in the presence of a base such as triethylamine . These reactions typically occur at room temperature and yield the desired carbamate product with high efficiency.

Industrial Production Methods

In industrial settings, the continuous synthesis of carbamates from carbon dioxide and amines has been explored . This method offers a more environmentally friendly approach by utilizing carbon dioxide as a raw material. The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene and proceeds under mild conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butyl (1-oxoallyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The allyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines can react with the allyl group under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbamate.

    Reduction: Amines and alcohols.

    Substitution: Substituted carbamates and allyl derivatives.

Scientific Research Applications

Butyl (1-oxoallyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Butyl (1-oxoallyl)carbamate can be compared with other carbamate derivatives such as:

This compound is unique due to its allyl group, which provides additional reactivity and versatility in chemical reactions.

Properties

CAS No.

64641-87-8

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

butyl N-prop-2-enoylcarbamate

InChI

InChI=1S/C8H13NO3/c1-3-5-6-12-8(11)9-7(10)4-2/h4H,2-3,5-6H2,1H3,(H,9,10,11)

InChI Key

IUGOJGRUYWFWTO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC(=O)C=C

Origin of Product

United States

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